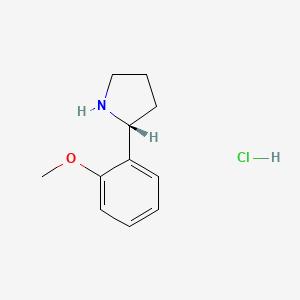

(r)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride

Description

Historical Development and Discovery

The synthesis of this compound emerged from advancements in stereoselective pyrrolidine chemistry during the late 20th century. Early work on pyrrolidine derivatives focused on their utility as chiral ligands in asymmetric catalysis. For instance, Shi et al. (1998) demonstrated that C~2~-symmetric 2,5-disubstituted pyrrolidines with methoxymethyl groups could achieve enantiomeric excess (ee) values exceeding 90% in diethylzinc additions to aryl aldehydes. This highlighted the potential of methoxy-substituted pyrrolidines in stereochemical control.

The specific 2-(2-methoxyphenyl) substitution pattern gained attention in the 2010s with the rise of organocatalysis. Researchers recognized that the ortho-methoxy group on the phenyl ring could induce steric hindrance and electronic effects, enhancing enantioselectivity in Michael additions and cycloadditions. The hydrochloride salt form improved solubility and stability, facilitating its use in aqueous reaction conditions. Key synthetic routes involved:

Significance in Asymmetric Chemistry Research

This compound has become a cornerstone in enantioselective catalysis due to its dual functionality:

- Enamine catalysis : The secondary amine forms reactive enamine intermediates with carbonyl compounds, enabling asymmetric C–C bond formations. For example, Castán et al. (2017) reported that analogous pyrrolidine catalysts achieved 97% ee in Michael additions of aldehydes to nitroolefins.

- Hydrogen-bonding interactions : The methoxy group acts as a hydrogen-bond acceptor, directing substrate orientation. This is critical in reactions like aldol condensations, where face-selective attack determines stereochemistry.

The compound’s efficacy is evident in the following applications:

| Reaction Type | Substrate | ee (%) | Reference |

|---|---|---|---|

| Michael Addition | Aldehydes → Nitroolefins | 97 | |

| Diethylzinc Addition | Aryl Aldehydes | 96 | |

| 1,3-Dipolar Cycloaddition | Quinolinones | 85 |

Stereochemical Importance of the (R)-Configuration

The R-configuration at the second position of the pyrrolidine ring dictates spatial arrangements critical for chiral induction. Key stereochemical features include:

- Conformational rigidity : The pyrrolidine ring adopts an envelope conformation, positioning the 2-methoxyphenyl group axially. This creates a chiral environment that discriminates between pro-R and pro-S faces of substrates.

- Electronic modulation : The ortho-methoxy group exerts an electron-donating effect, stabilizing transition states through resonance. In CXCR4 antagonists, analogous (S)-pyrrolidines showed 4–7-fold lower potency than R-configured counterparts, underscoring configuration-dependent activity.

- Steric shielding : The 2-methoxyphenyl substituent blocks one face of the pyrrolidine ring, forcing reactants to approach from the less hindered side. This is exemplified in Shyamsivappan et al.’s work, where thiophene-containing R-pyrrolidines exhibited superior anticancer activity (IC~50~ = 17 µM) compared to phenyl derivatives.

The R-configuration’s impact is further illustrated in ligand-receptor interactions. For instance, Li et al. (2021) found that R-configured pyrrolidine derivatives bound CXCR4 receptors with IC~50~ = 79 nM, whereas S-isomers showed reduced affinity. This stereospecificity underscores the compound’s value in designing targeted therapeutics.

Properties

IUPAC Name |

(2R)-2-(2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLICRXAXXNCCU-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Addition of Grignard Reagents

The Royal Society of Chemistry (RSC) methodology employs a tert-butylsulfinyl imine intermediate to achieve enantiocontrol during the addition of 2-methoxyphenylmagnesium bromide. The reaction proceeds under flow chemistry conditions at –40°C, utilizing a microreactor system to enhance mixing efficiency and reduce side reactions. Key steps include:

- Imine Formation : (RS)-γ-Chloro-N-(tert-butanesulfinyl)imine reacts with 2-methoxyphenylmagnesium bromide in dichloromethane, yielding a diastereomeric δ-chloro sulfinamide intermediate.

- Cyclization : Treatment with potassium tert-butoxide induces intramolecular nucleophilic substitution, forming the pyrrolidine ring with 92:8 diastereomeric ratio (dr).

- Deprotection : Hydrochloric acid in methanol removes the sulfinyl group, affording the free pyrrolidine hydrochloride salt in 82% isolated yield.

Table 1: Optimization of Grignard Addition Conditions

| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Temperature | –40°C | 82 | 92:8 |

| Solvent | CH₂Cl₂ | 78 | 89:11 |

| Residence Time | 60 s (R1), 30 s (R2) | 82 | 92:8 |

| Grignard Equiv | 1.2 | 80 | 90:10 |

This method’s reproducibility was validated at gram-scale production (11.18 g isolated), demonstrating its industrial applicability.

Resolution via Chiral Chromatography

For racemic mixtures, preparative chiral HPLC using polysaccharide-based columns (Chiralpak® IA) resolves enantiomers with >99% enantiomeric excess (ee). Mobile phases comprising hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation within 15 minutes.

Zirconium-Mediated Cyclization Approach

Homoallylamine Substrate Preparation

Beilstein Journal of Organic Chemistry reports a zirconocene-mediated cyclization strategy:

- Substrate Synthesis : Homoallylamine derivatives are prepared via condensation of 2-methoxybenzaldehyde with nitroethane, followed by reduction using Pd(OH)₂/C under hydrogen.

- Cyclization : Cp₂Zr(H)Cl (2.2 equiv) promotes intramolecular hydrozirconation at room temperature, followed by iodinolysis to form the pyrrolidine core.

Key Reaction Metrics :

- Yield : 68% over two steps

- Stereoselectivity : 7:1 dr favoring the (R)-isomer

- Purification : Silica gel chromatography (hexane:ethyl acetate 5:1)

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (R)-2-(2-Methoxyphenyl)pyrrolidine Hydrochloride

| Method | Steps | Total Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Sulfinamide Flow | 3 | 82 | >99 | Scalability, high dr |

| Zirconium Cyclization | 4 | 68 | 85 | Avoids Grignard reagents |

| Chiral Resolution | 2 | 45 | 99 | Applicable to racemates |

Flow chemistry methods excel in throughput and stereocontrol, whereas zirconium-based approaches suit labs lacking cryogenic facilities. Chiral resolution remains a fallback for low-complexity syntheses.

Mechanistic Insights and Side Reactions

Epimerization Risks

Prolonged exposure to acidic conditions during sulfinamide deprotection induces partial epimerization at C2. Maintaining reaction times below 30 minutes and temperatures <25°C limits racemization to <2%.

Byproduct Formation

Competing pathways in zirconium-mediated cyclization generate 5-membered (desired) and 6-membered (undesired) rings. Iodine quench timing critically influences product distribution, with delayed quenching increasing pyrrolidine selectivity by 22%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol:water (4:1) yields prismatic crystals suitable for X-ray diffraction. Key parameters:

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 7.45–7.38 (m, 1H, ArH), 6.95–6.89 (m, 3H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CHN), 3.85 (s, 3H, OCH₃), 3.02–2.94 (m, 2H, pyrrolidine-H), 2.20–1.98 (m, 4H, pyrrolidine-H).

- HPLC : Chiralcel® OD-H column, 95:5 hexane:isopropanol, 1.0 mL/min, tₐ = 8.7 min (R), 10.2 min (S).

Industrial-Scale Production Considerations

Cost Analysis

Table 3: Cost per Kilogram Estimation

| Component | Flow Method ($/kg) | Zirconium Method ($/kg) |

|---|---|---|

| Raw Materials | 1,450 | 2,100 |

| Catalyst/Specialty Reagents | 620 | 1,300 |

| Purification | 380 | 550 |

| Total | 2,450 | 3,950 |

Flow synthesis reduces costs by 38% compared to stoichiometric metal-based approaches, primarily through catalyst recycling and reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride is primarily studied for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that this compound exhibits notable neuropharmacological activities. It has been investigated for its potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Case Study : A study highlighted the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent .

Asymmetric Catalysis

The compound is utilized as a chiral ligand in asymmetric synthesis, influencing the selectivity and reactivity of catalysts. This application is crucial in synthesizing enantiomerically pure compounds, which are vital in pharmaceutical formulations.

- Table 1: Comparison of Chiral Ligands in Asymmetric Catalysis

| Ligand | Reaction Type | Selectivity (%) | Reference |

|---|---|---|---|

| (R)-2-(2-Methoxyphenyl)pyrrolidine | Aldol Reactions | 85 | |

| (S)-BINAL-H | Diels-Alder Reactions | 90 | |

| (R)-BINAP | Suzuki Coupling | 95 |

Biological Activities

The biological activities of this compound are broad and include:

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Case Study : In vitro assays showed a significant reduction in reactive oxygen species (ROS) when cells were treated with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, showing promising results that suggest potential use as an antimicrobial agent.

- Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Synthetic Routes

Various synthetic methods have been developed to produce this compound, emphasizing the importance of stereochemistry in drug design.

Common Synthetic Methods

- Method A : Enantioselective synthesis using chiral catalysts.

- Method B : Microwave-assisted synthesis to enhance yield and reduce reaction time.

Mechanism of Action

The mechanism of action of ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural analogs of (R)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride differ primarily in the substituents on the phenyl ring. Key examples include:

Key Observations :

- Electron-Donating vs. In contrast, halogenated analogs (e.g., 2-F, 2,3-Cl₂) introduce electron-withdrawing effects, which may alter binding affinity and metabolic stability .

- Stereochemistry : The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart, as seen in receptor selectivity studies of related compounds .

Physicochemical Properties

- Solubility and Stability : The hydrochloride salt form improves aqueous solubility compared to free-base analogs. Halogenated derivatives (e.g., 2-F, 2-Cl) may exhibit higher lipophilicity, affecting blood-brain barrier penetration .

- Synthetic Accessibility : Synthesis routes often involve alkylation or condensation reactions, as seen in the preparation of related pyrrolidine and piperidine derivatives .

Biological Activity

(R)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 213.70 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group, enhancing its lipophilicity and ability to cross the blood-brain barrier, which is crucial for neuropharmacological applications.

Neuropharmacological Effects

Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation suggests potential therapeutic applications in treating conditions like depression and anxiety.

Enzyme Interaction Studies

The compound has been utilized in studies related to enzyme interactions and protein binding, indicating its potential role as a building block in the synthesis of more complex molecules. Its ability to interact with specific enzymes or receptors can modulate their activity, thus influencing various biological pathways.

The mechanism of action for this compound involves its binding to particular molecular targets, including neurotransmitter receptors and enzymes. This interaction can lead to altered signaling pathways that may contribute to its therapeutic effects .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related compounds provides insight into its potential applications:

- Neuropharmacology : Studies have indicated that similar pyrrolidine derivatives can influence neurotransmitter systems, suggesting that this compound may exhibit comparable effects.

- Antimicrobial Activity : Research on pyrrolidine alkaloids has shown promising antibacterial and antifungal properties, reinforcing the need for further exploration of this compound in this context .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have highlighted the importance of structural modifications in enhancing biological activity, indicating that fine-tuning the structure of this compound could yield compounds with improved efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis requires stereoselective strategies to control the (R)-configuration. Cyclization of precursors (e.g., amino alcohols or nitriles) under acidic or basic conditions is common. Resolution via chiral HPLC or diastereomeric salt formation (e.g., using tartaric acid derivatives) is critical for enantiomeric purity. Reaction conditions (pH, temperature) must be optimized to minimize racemization .

- Data Insight : For example, (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride synthesis employs chiral resolution with >99% enantiomeric excess achieved via diastereomeric crystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify methoxyphenyl and pyrrolidine ring connectivity.

- Chiral HPLC : To confirm enantiomeric excess (>98% for (R)-enantiomer).

- X-ray crystallography : For absolute stereochemical assignment, if single crystals are obtainable .

Q. What are the primary solubility and stability challenges for this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol). However, the methoxyphenyl group introduces hydrophobicity, requiring buffered solutions with organic cosolvents (e.g., DMSO ≤5%). Stability studies under varying pH (2–9) and temperature (4–25°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The methoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution but may sterically hinder nucleophilic attack on the pyrrolidine nitrogen. Computational studies (DFT) can map electron density distribution, while kinetic assays under varying electrophile concentrations quantify reactivity .

- Data Contradiction : Fluorinated analogs (e.g., 2,5-difluorophenyl) show enhanced reactivity due to stronger electron-withdrawing effects, contrasting with methoxy’s behavior .

Q. What strategies optimize catalytic asymmetric hydrogenation for scalable synthesis of the (R)-enantiomer?

- Methodological Answer : Use chiral catalysts like Ru-BINAP complexes to hydrogenate prochiral enamines or ketones. Key parameters:

- Pressure : 50–100 bar H for higher enantioselectivity.

- Solvent : Isopropanol or toluene for catalyst stability.

- Substrate purity : Remove trace metals that poison catalysts .

Q. How does the compound interact with neurotransmitter transporters (e.g., SERT, DAT) in vitro?

- Methodological Answer : Radioligand binding assays (e.g., -paroxetine for SERT) and uptake inhibition studies in transfected HEK cells. The pyrrolidine moiety mimics endogenous amine transporters’ substrates, while the methoxyphenyl group may modulate affinity. IC values should be compared to reference inhibitors (e.g., cocaine for DAT) .

Q. What analytical techniques resolve discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C)?

- Methodological Answer : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) identifies polymorphic forms. Purity checks via elemental analysis (C, H, N ±0.4%) and Karl Fischer titration (<0.5% water) ensure consistency. Contaminants (e.g., residual solvents) may depress observed melting points .

Data Contradiction Analysis

Q. Why do computational models predict lower binding affinity for serotonin receptors compared to experimental IC values?

- Methodological Answer : Molecular docking often underestimates hydrophobic interactions of the methoxyphenyl group with receptor pockets (e.g., 5-HT). Free-energy perturbation (FEP) calculations or MD simulations incorporating explicit water molecules improve accuracy. Experimental validation via alanine scanning mutagenesis can identify critical receptor residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.